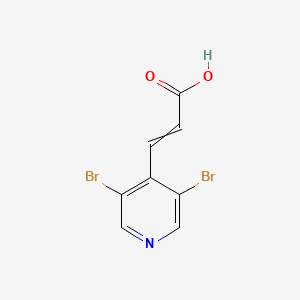
3-(3,5-Dibromopyridin-4-yl)prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,5-Dibromopyridin-4-yl)prop-2-enoic acid: is a chemical compound characterized by the presence of a pyridine ring substituted with two bromine atoms at positions 3 and 5, and a prop-2-enoic acid moiety attached at position 4 of the pyridine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of bromine in the presence of a suitable solvent and catalyst to achieve selective bromination at the desired positions on the pyridine ring . The reaction conditions often require careful control of temperature and reaction time to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of 3-(3,5-Dibromopyridin-4-yl)prop-2-enoic acid may involve large-scale bromination processes using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as recrystallization and chromatography, is also common in industrial settings to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
3-(3,5-Dibromopyridin-4-yl)prop-2-enoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Addition Reactions: The prop-2-enoic acid moiety can participate in addition reactions with various reagents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of various oxidized or reduced species .
Applications De Recherche Scientifique
3-(3,5-Dibromopyridin-4-yl)prop-2-enoic acid has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(3,5-Dibromopyridin-4-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The bromine atoms and the prop-2-enoic acid moiety play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acrylic Acid: Similar in structure due to the presence of the prop-2-enoic acid moiety.
3-(3,4-Dihydro-2H-pyran-2-yl)prop-2-enoic acid: Shares the prop-2-enoic acid group but differs in the substituents on the pyridine ring.
3-(3,4-Dimethoxyphenyl)prop-2-enoic acid: Contains a similar backbone but with different substituents.
Uniqueness
3-(3,5-Dibromopyridin-4-yl)prop-2-enoic acid is unique due to the presence of bromine atoms at specific positions on the pyridine ring, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
65490-75-7 |
|---|---|
Formule moléculaire |
C8H5Br2NO2 |
Poids moléculaire |
306.94 g/mol |
Nom IUPAC |
3-(3,5-dibromopyridin-4-yl)prop-2-enoic acid |
InChI |
InChI=1S/C8H5Br2NO2/c9-6-3-11-4-7(10)5(6)1-2-8(12)13/h1-4H,(H,12,13) |
Clé InChI |
SSJTUSDAETYPIP-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C=N1)Br)C=CC(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



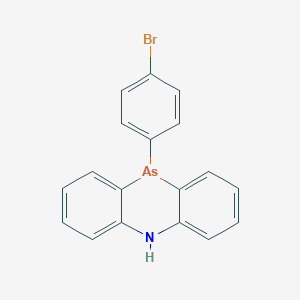
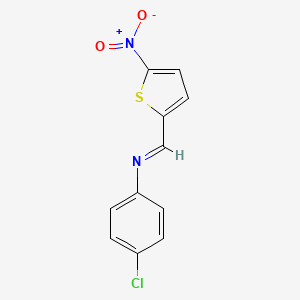
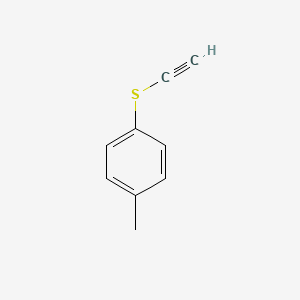

![1-[(3-Ethoxy-3-oxopropanoyl)(methyl)amino]pyridin-1-ium iodide](/img/structure/B14481935.png)
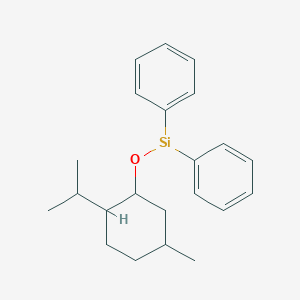
![1-[2-(2-Methylidenecyclopropyl)ethyl]spiro[2.2]pentane](/img/structure/B14481945.png)
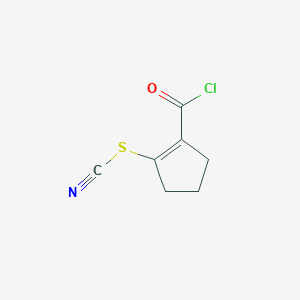

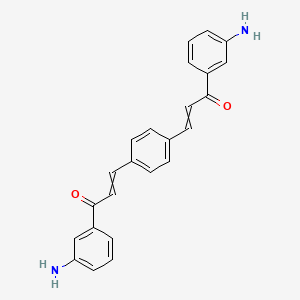
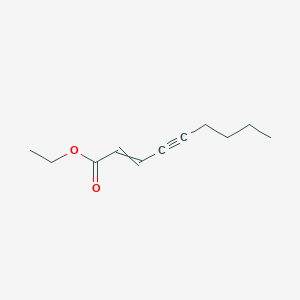
![Methyl 2-[(methoxycarbonyl)amino]-6-oxoheptanoate](/img/structure/B14481971.png)

